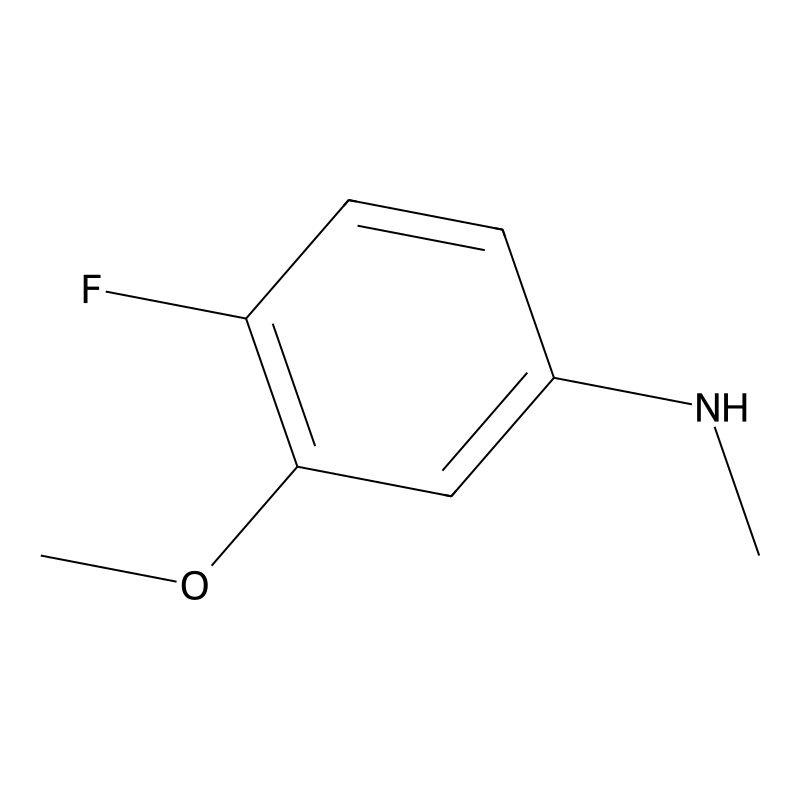4-fluoro-3-methoxy-N-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Fluoro-3-methoxy-N-methylaniline, also known as N-methyl-4-fluoro-3-anisidine, is a synthetic aromatic organic compound with the molecular formula and a molecular weight of 155.17 g/mol. Its structure features a methoxy group (-OCH₃) and a fluorine atom (F) attached to a benzene ring, along with an N-methylamino group. This unique combination of substituents contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
There is currently no documented information on the specific mechanism of action of 4-fluoro-3-methoxy-N-methylaniline in biological systems.
As with any new compound, it is advisable to handle 4-fluoro-3-methoxy-N-methylaniline with caution due to lack of specific safety data. Here are some general safety considerations for aromatic amines:
- Potential toxicity: Aromatic amines can have varying degrees of toxicity depending on their structure. It is important to handle them with gloves and proper personal protective equipment.
- Moderate flammability: Aromatic amines are generally combustible. Appropriate fire safety measures should be taken while handling them.
- Oxidation: The compound can be oxidized to form quinone imine intermediates, which are important in various synthetic pathways.
- Reduction: Reduction reactions can convert nitro groups (if present) to amino groups, enhancing its reactivity.
- Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization of the compound.
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.
The synthesis of 4-fluoro-3-methoxy-N-methylaniline typically involves several steps:
- Starting Material Preparation: The synthesis begins with 3-fluoro-4-methoxyaniline.
- Nitration: The starting material undergoes nitration to introduce a nitro group.
- Reduction: The nitro group is then reduced to form an amino group.
- Methylation: Finally, the amino group is methylated using methylating agents to yield 4-fluoro-3-methoxy-N-methylaniline .
Industrial production may utilize continuous flow reactors and optimized catalysts to enhance yield and efficiency.
4-Fluoro-3-methoxy-N-methylaniline has potential applications in various fields:
- Pharmaceuticals: Due to its unique structure, it may serve as a building block for synthesizing biologically active compounds.
- Materials Science: It could be utilized in the development of novel materials or polymers due to its aromatic nature and functional groups.
- Research: The compound may be used in studies exploring structure-activity relationships in medicinal chemistry .
While specific interaction studies on 4-fluoro-3-methoxy-N-methylaniline are scarce, compounds with similar structures often interact with enzymes or receptors in biological systems. For instance, the oxidation of such compounds can be mediated by enzymes like flavin-containing monooxygenase 1 (FMO1), leading to reactive intermediates that may have biological significance . Further studies are needed to investigate the interactions of this compound specifically.
Several compounds share structural similarities with 4-fluoro-3-methoxy-N-methylaniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-N-methylaniline | Lacks the methoxy group; has only fluorine and methyl | Simpler structure; potential different reactivity |
| 3-Fluoro-4-methylaniline | Similar structure but lacks the methoxy group | Different substitution pattern; may affect properties |
| 4-Fluoro-3-methyl-aniline | Similar structure but different substitution pattern | May exhibit different biological activities |
The uniqueness of 4-fluoro-3-methoxy-N-methylaniline lies in its combination of both fluorine and methoxy groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds .








